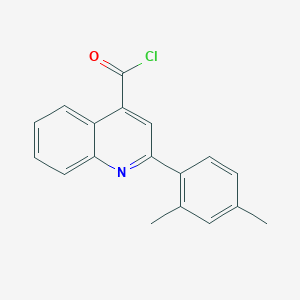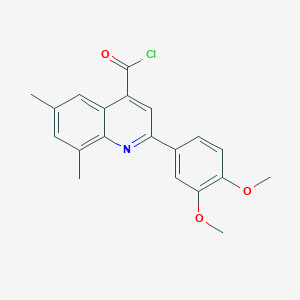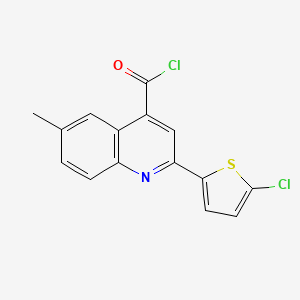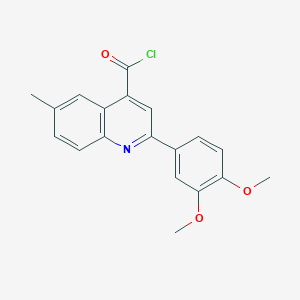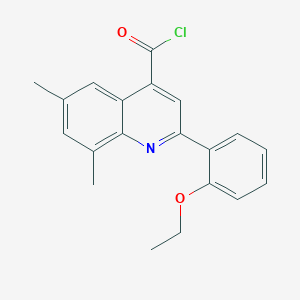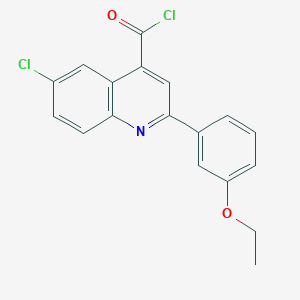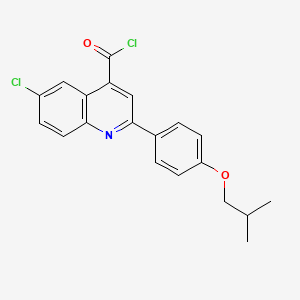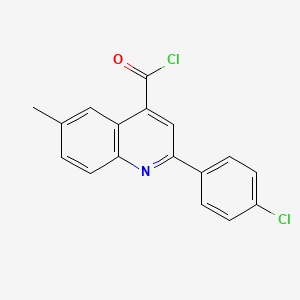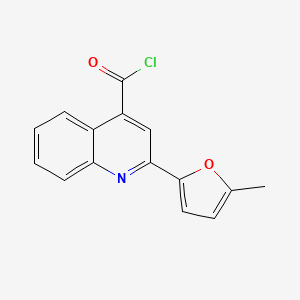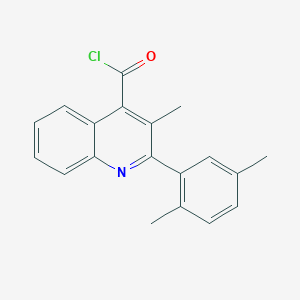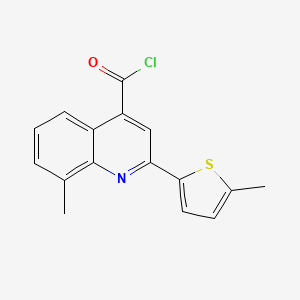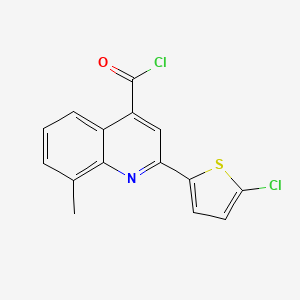![molecular formula C18H19ClO2 B1420629 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride CAS No. 1160257-36-2](/img/structure/B1420629.png)
2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride typically involves the reaction of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
- Dissolve 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoic acid in anhydrous dichloromethane (DCM).
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the reaction mixture for several hours until the evolution of gas ceases.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include anhydrous solvents and mild heating.
Hydrolysis: Reagents include water or aqueous base; conditions involve room temperature or mild heating.
Reduction: Reagents include lithium aluminum hydride (LiAlH4); conditions involve anhydrous solvents and low temperatures.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoic acid.
Reduction: Corresponding alcohol.
科学研究应用
2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: The compound is used in proteomics research to study protein interactions and modifications.
Medicine: Although not intended for therapeutic use, it is used in the development of potential drug candidates and in the study of biochemical pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, leading to the formation of amides, esters, and thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
相似化合物的比较
Similar Compounds
2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoic acid: The parent acid of the compound.
2-Methyl-2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride: A similar compound with an additional methyl group.
Uniqueness
2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride is unique due to its specific structure and reactivity as an acyl chloride. Its ability to form a variety of derivatives through nucleophilic substitution makes it a valuable compound in synthetic chemistry and proteomics research.
属性
IUPAC Name |
2-[4-(2-phenylpropan-2-yl)phenoxy]propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO2/c1-13(17(19)20)21-16-11-9-15(10-12-16)18(2,3)14-7-5-4-6-8-14/h4-13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXOCFRLAKSQBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204266 | |
| Record name | 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-36-2 | |
| Record name | 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901204266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


